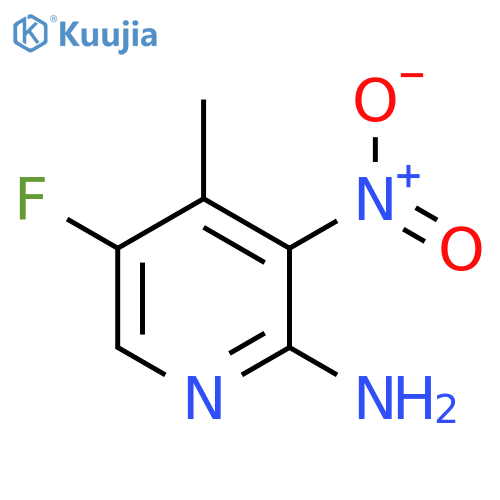

Cas no 917918-86-6 (5-Fluoro-4-methyl-3-nitropyridin-2-amine)

917918-86-6 structure

商品名:5-Fluoro-4-methyl-3-nitropyridin-2-amine

CAS番号:917918-86-6

MF:C6H6FN3O2

メガワット:171.129144191742

MDL:MFCD09839248

CID:796946

PubChem ID:29919348

5-Fluoro-4-methyl-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-4-methyl-3-nitropyridin-2-amine

- 2-AMINO-5-FLUORO-3-NITRO-4-PICOLINE

- 2-Pyridinamine,5-fluoro-4-methyl-3-nitro-

- 5-fluoro-4-methyl-3-nitro-2-aminopyridine

- J-517537

- DTXSID40652042

- AC-24924

- SB54210

- 2-Pyridinamine, 5-fluoro-4-methyl-3-nitro-

- 5-FLUORO-4-METHYL-3-NITRO-PYRIDIN-2-YLAMINE

- AKOS006328986

- 917918-86-6

- 5-FLUORO-4-METHYL-3-NITRO-2-PYRIDINAMINE

- SCHEMBL2086204

- FT-0657783

- 2-AMINO-3-NITRO-4-METHYL-5-FLUOROPYRIDINE

- DB-025099

- 5-Fluoro-4-methyl-3-nitropyridine-2-amine

- 2-AMINO-5-FLUORO-4-METHYL-3-NITROPYRIDINE

-

- MDL: MFCD09839248

- インチ: InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)

- InChIKey: LRBDERXAUBXSGI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=N)NC=C1F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 171.044

- どういたいしつりょう: 171.044

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.459

- ふってん: 298℃

- フラッシュポイント: 134℃

- 屈折率: 1.596

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Fluoro-4-methyl-3-nitropyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Fluoro-4-methyl-3-nitropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029187741-1g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine |

917918-86-6 | 95% | 1g |

$998.00 | 2023-08-31 | |

| Chemenu | CM173677-5g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine |

917918-86-6 | 95% | 5g |

$777 | 2021-08-05 | |

| Matrix Scientific | 098439-250mg |

5-Fluoro-4-methyl-3-nitropyridin-2-amine, 95+% |

917918-86-6 | 95+% | 250mg |

$265.00 | 2023-09-08 | |

| Ambeed | A242985-1g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine |

917918-86-6 | 95+% | 1g |

$299.0 | 2024-04-16 | |

| Crysdot LLC | CD11016249-5g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine |

917918-86-6 | 95+% | 5g |

$823 | 2024-07-19 | |

| Matrix Scientific | 098439-1g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine, 95+% |

917918-86-6 | 95+% | 1g |

$588.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621150-1g |

5-Fluoro-4-methyl-3-nitropyridin-2-amine |

917918-86-6 | 98% | 1g |

¥3028.00 | 2024-04-25 |

5-Fluoro-4-methyl-3-nitropyridin-2-amine 関連文献

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

917918-86-6 (5-Fluoro-4-methyl-3-nitropyridin-2-amine) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:917918-86-6)5-Fluoro-4-methyl-3-nitropyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):269.0